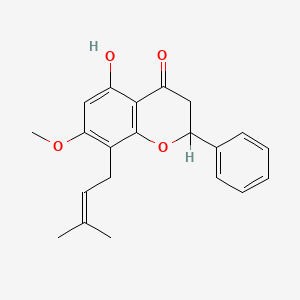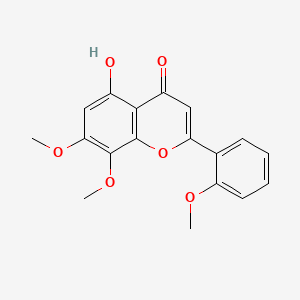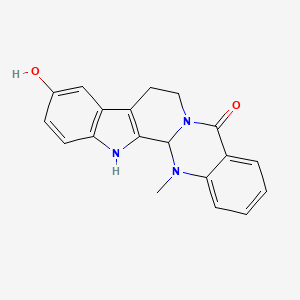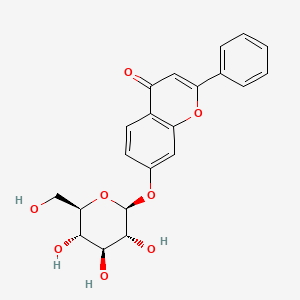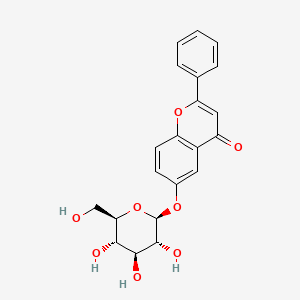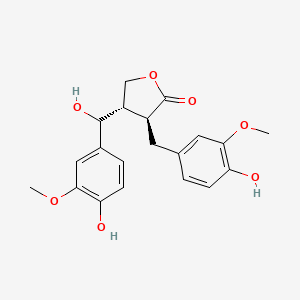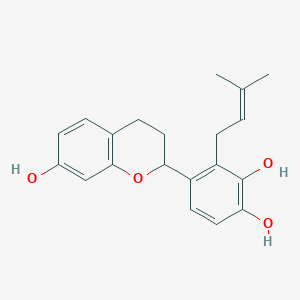
卡奇诺尔 U
描述
4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol is a natural product found in Broussonetia papyrifera with data available.
科学研究应用
皮肤科:治疗色素沉着过度疾病
卡奇诺尔 U 被鉴定为黑色素生成(皮肤中黑色素产生的过程)的有效抑制剂。它通过抑制酪氨酸酶的表达和活性来实现这一点,酪氨酸酶是黑色素合成的关键酶。 此外,它下调了与小眼畸形相关的转录因子 (MITF),它是酪氨酸酶基因家族的主要调节因子 {svg_1}。这表明this compound 可能是一种治疗色素沉着过度皮肤疾病(如黄褐斑、老年斑和炎症后色素沉着过度)的有效药物。
化妆品科学:皮肤调理剂
This compound 的抗黑色素生成特性也使其成为化妆品应用中的一种有吸引力的成分。通过控制黑色素的生成,它可以帮助开发美白产品。 它调节皮肤色素沉着的能力为旨在实现均匀肤色的化妆品配方提供了一种治疗方法 {svg_2}。
细胞保护:抗凋亡作用
This compound 对细胞因子诱导的凋亡细胞死亡表现出细胞保护作用。 这种特性可以利用于开发保护细胞免受炎症细胞因子引起的过早死亡的治疗方法,这对以慢性炎症和细胞死亡为特征的各种疾病是有益的 {svg_3}。
肿瘤学:潜在的抗癌特性
虽然this compound 的直接抗癌特性需要进一步研究,但它在细胞保护和细胞死亡途径调节中的作用表明其在肿瘤学中的潜在应用。 通过调节凋亡,this compound 可以有助于开发新的癌症疗法,特别是在细胞死亡途径失调的癌症中 {svg_4}。
分子生物学:AMP 激酶激活
This compound 通过 LKB1 激活诱导 AMP 激酶 (AMPK) 激活。AMPK 是细胞中一个重要的能量传感器,在代谢调节中起着重要作用。 This compound 的这种激活可用于研究代谢疾病并开发治疗糖尿病和肥胖症等疾病的方法 {svg_5}。
药理学:酶抑制研究
This compound 对酪氨酸酶的抑制作用在药理学中引起了极大的兴趣。酪氨酸酶抑制剂是研究酶促途径和开发针对与酶失调相关的疾病的药物的宝贵工具。 This compound 可以用作设计其他酶抑制剂的模型化合物 {svg_6}。
神经学:神经保护作用
鉴于其细胞保护作用,this compound 可能具有神经保护特性,这可能对神经退行性疾病有益。 保护神经元免受凋亡和炎症可能对治疗阿尔茨海默病和帕金森病等疾病至关重要 {svg_7}。
斑马鱼模型研究:体内黑色素生成研究
This compound 对黑色素生成的影响已使用斑马鱼(一种最近开发的体内模型)得到证实。 这种应用在发育生物学和毒理学研究中特别有用,其中斑马鱼用作模式生物来了解化合物对脊椎动物发育的影响 {svg_8}。
作用机制
Kazinol U, also known as 4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol, is a prenylated flavan isolated from an extract of Broussonetia kazinoki Sieb . This compound has been shown to exhibit anti-melanogenic activity in mouse and human melanoma cells .
Target of Action
The primary targets of Kazinol U are tyrosinase-related proteins , which are key enzymes involved in melanogenesis. It also targets the microphthalmia-associated transcription factor (MITF) , the master regulator of the tyrosinase gene family.
Mode of Action
Kazinol U interacts with its targets by inhibiting the expression and activity of tyrosinase, the rate-limiting enzyme in melanogenesis . It also reduces the expression of other melanogenic enzymes, such as tyrosinase-related protein (Tyrp) 1 and Tyrp2 . Furthermore, it down-regulates MITF .
Biochemical Pathways
Kazinol U affects the melanogenesis pathway by reducing tyrosinase expression and activity in response to cAMP-inducing agents . It induces phosphorylation of AMPK and MAPK proteins, which are inhibitors of MITF . This leads to a reduction in melanogenesis.
Result of Action
The molecular and cellular effects of Kazinol U’s action include the inhibition of tyrosinase activity and melanin synthesis through the reduction of MITF expression . It suppresses melanogenesis in a zebrafish model . Kazinol U also exhibits cytoprotective activities against cytokine-induced apoptotic cell death .
Action Environment
It’s worth noting that the compound has been used as a cosmetic ingredient for skin conditioning , suggesting that it may be stable and effective in various environmental conditions.
属性
IUPAC Name |
4-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-12(2)3-7-16-15(8-9-17(22)20(16)23)18-10-5-13-4-6-14(21)11-19(13)24-18/h3-4,6,8-9,11,18,21-23H,5,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHAAGZZSATGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C2CCC3=C(O2)C=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does kazinol U exert its protective effects on pancreatic β-cells?
A: Kazinol U demonstrates protective effects against cytokine-induced β-cell death, a hallmark of type 1 diabetes. It achieves this by suppressing the nuclear factor-κB (NF-κB) pathway. [, , ] Specifically, kazinol U inhibits the phosphorylation of IκB kinase (IKK), thereby preventing the degradation of IκBα. This, in turn, blocks the nuclear translocation and DNA binding of NF-κB subunits, ultimately reducing the expression of pro-inflammatory mediators like iNOS and mitigating cytokine-induced cell death. [, , ]
Q2: Beyond its impact on the NF-κB pathway, does kazinol U influence other cellular processes relevant to its therapeutic potential?
A: Yes, research indicates that kazinol U can activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. [] While the exact mechanism linking kazinol U to AMPK activation requires further investigation, this interaction is noteworthy. AMPK activation has been linked to various beneficial effects, including improved insulin sensitivity and reduced inflammation. [] This suggests that kazinol U's therapeutic potential might extend beyond its NF-κB inhibitory activity.
Q3: What are the implications of kazinol U's effects on tyrosinase-related proteins (TRPs) for its potential use in dermatology?
A: Kazinol U has demonstrated an ability to inhibit tyrosinase-related proteins (TRPs), which play a key role in melanin synthesis. [] This inhibition leads to a reduction in melanin production, suggesting kazinol U's potential as a therapeutic agent for treating hyperpigmentation disorders like melasma or age spots. [] This finding highlights kazinol U's potential versatility as a therapeutic agent across different disease areas.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



